molecular formula C16H18ClN3O4 B6041885 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-(3-chloro-4-propoxybenzyl)oxime

6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-(3-chloro-4-propoxybenzyl)oxime

Cat. No.: B6041885
M. Wt: 351.78 g/mol
InChI Key: YKSWKOQRLVSCCR-QGMBQPNBSA-N
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Description

“6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 24048-74-6 . Its molecular weight is 154.13 . The IUPAC name for this compound is 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the alkylation of 2-alkylsulfanyl-5- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles with methyl bromoacetate proceeded at the N (1)-position of pyrimidine to give 2-alkylsulfanyl-5- (1-methoxycarbonylmethyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles .


Chemical Reactions Analysis

The alkylation of 2-alkylsulfanyl-5- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles with methyl bromoacetate proceeded at the N (1)-position of pyrimidine to give 2-alkylsulfanyl-5- (1-methoxycarbonylmethyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles .

Safety and Hazards

The safety information for “6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde” includes several hazard statements: H302,H312,H315,H319,H332,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P363,P403+P233,P405,P501 .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde

Mode of Action

It has been observed that the compound can undergo alkylation with methyl bromoacetate . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ function.

Biochemical Pathways

The compound’s interaction with N-nucleophiles, amines, and hydrazines has been studied , suggesting that it may affect pathways involving these molecules.

Result of Action

Given the compound’s potential interactions with N-nucleophiles, amines, and hydrazines , it may induce changes in the function of molecules and cells involving these groups.

Properties

IUPAC Name

5-[(E)-(3-chloro-4-propoxyphenyl)methoxyiminomethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4/c1-3-6-23-14-5-4-11(7-13(14)17)9-24-18-8-12-10(2)19-16(22)20-15(12)21/h4-5,7-8H,3,6,9H2,1-2H3,(H2,19,20,21,22)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSWKOQRLVSCCR-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CON=CC2=C(NC(=O)NC2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)CO/N=C/C2=C(NC(=O)NC2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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